molecular formula C14H15N3O3 B1433339 metazachlor OXA CAS No. 1231244-60-2

metazachlor OXA

Cat. No.: B1433339
CAS No.: 1231244-60-2
M. Wt: 273.29 g/mol
InChI Key: PHMHHVKFXZNTKU-UHFFFAOYSA-N
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Description

Metazachlor OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (2,6-dimethylphenyl)(1H-pyrazol-1-ylmethyl)amino group at position 2. It is metabolite of the herbicide metazachlor. It has a role as a marine xenobiotic metabolite. It is a member of pyrazoles, a monocarboxylic acid and an aromatic amide.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Metazachlor OXA plays a significant role in biochemical reactions, particularly in the inhibition of enzymes involved in fatty acid synthesis. It interacts with enzymes such as superoxide dismutase, catalase, glutathione S-transferase, and glutathione reductase. These interactions lead to reduced activity of these enzymes, which are crucial for oxidative stress management and detoxification processes . The inhibition of these enzymes by this compound can result in oxidative stress and cellular damage.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to cause lower growth rates and delayed ontogenetic development in aquatic organisms . In cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of antioxidant enzymes, leading to increased oxidative stress and potential damage to cellular structures such as gills in aquatic organisms .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules and enzyme inhibition. This compound inhibits the activity of enzymes involved in fatty acid synthesis, such as elongase, which is essential for lipid biosynthesis . This inhibition disrupts cell division and tissue differentiation, leading to deformed seeds and impaired growth in plants. Additionally, this compound can induce changes in gene expression related to stress response and detoxification.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that this compound can cause long-term oxidative stress and damage to cellular structures, such as gills, in aquatic organisms . The stability of this compound in various environmental conditions also affects its persistence and potential for bioaccumulation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, this compound can cause mild oxidative stress and enzyme inhibition. At higher doses, it can lead to significant toxic effects, including severe oxidative stress, cellular damage, and mortality . Threshold effects are observed, where the impact of this compound becomes more pronounced beyond certain concentration levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to fatty acid synthesis and detoxification. It interacts with enzymes such as glutathione S-transferase and glutathione reductase, which are involved in the detoxification of reactive oxygen species . The inhibition of these enzymes by this compound can lead to an accumulation of reactive oxygen species and oxidative stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. This compound can accumulate in tissues such as gills in aquatic organisms, leading to localized oxidative stress and damage .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in cellular structures such as gills can result in targeted oxidative stress and damage to these structures .

Properties

IUPAC Name

2-[2,6-dimethyl-N-(pyrazol-1-ylmethyl)anilino]-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-10-5-3-6-11(2)12(10)17(13(18)14(19)20)9-16-8-4-7-15-16/h3-8H,9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMHHVKFXZNTKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CN2C=CC=N2)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00891455
Record name Metazachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231244-60-2
Record name Metazachlor OXA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00891455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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